5,6-Dinitro-1H-benzo[d]imidazole
Overview
Description
5,6-Dinitro-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C7H4N4O4 It is characterized by the presence of two nitro groups attached to the benzimidazole ring
Scientific Research Applications
5,6-Dinitro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for use in optical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1H-benzo[d]imidazole typically involves the nitration of benzimidazole derivatives. One common method includes the protection of o-phenylenediamine, followed by nitration and subsequent deprotection to yield the desired compound . The reaction conditions are generally mild, involving the use of concentrated nitric acid and organic solvents such as chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dinitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are often used.
Major Products:
Reduction: The major product is 5,6-diamino-1H-benzo[d]imidazole.
Substitution: The products vary depending on the substituent introduced, such as alkoxy or amino derivatives.
Mechanism of Action
The mechanism of action of 5,6-Dinitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its nitro groups play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
- 5-Nitrobenzimidazole
- 6-Nitrobenzimidazole
- 2,5-Dinitrobenzimidazole
Comparison: 5,6-Dinitro-1H-benzo[d]imidazole is unique due to the presence of two nitro groups at specific positions on the benzimidazole ring. This structural feature imparts distinct chemical and physical properties, such as higher reactivity and potential for diverse chemical modifications, compared to its mono-nitro or differently substituted counterparts .
Properties
IUPAC Name |
5,6-dinitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)6-1-4-5(9-3-8-4)2-7(6)11(14)15/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKUZDYIYKJZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392816 | |
Record name | 5,6-Dinitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50365-37-2 | |
Record name | 5,6-Dinitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dinitro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.